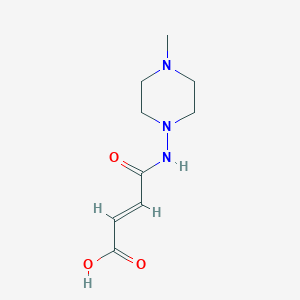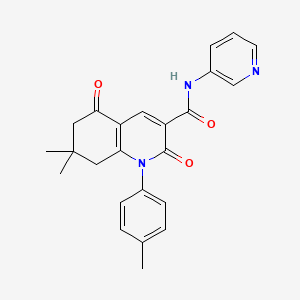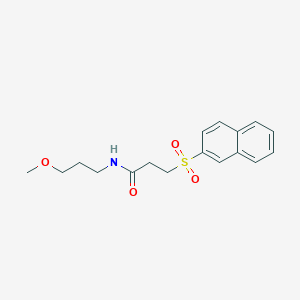![molecular formula C19H15N3O6 B10892239 (4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10892239.png)
(4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a cyano group, a nitroaniline moiety, and a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the nitroaniline intermediate, followed by coupling reactions to introduce the cyano and phenoxyacetic acid groups. Common synthetic methods include:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methyl-2-nitroaniline.
Formation of the Cyano Group: The nitroaniline intermediate is then reacted with a suitable cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Coupling Reaction: The final step involves coupling the cyano-nitroaniline intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are similar in structure but differ in their functional groups and applications.
Nitroaniline Derivatives: Compounds like 4-nitroaniline and 2-nitroaniline share the nitroaniline moiety but differ in their overall structure and reactivity.
Uniqueness
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and nitro groups make it a versatile intermediate for further chemical modifications, while its phenoxyacetic acid backbone provides stability and solubility.
Properties
Molecular Formula |
C19H15N3O6 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[4-[(E)-2-cyano-3-(4-methyl-2-nitroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15N3O6/c1-12-2-7-16(17(8-12)22(26)27)21-19(25)14(10-20)9-13-3-5-15(6-4-13)28-11-18(23)24/h2-9H,11H2,1H3,(H,21,25)(H,23,24)/b14-9+ |
InChI Key |
MRMCFGHOEINEDU-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10892156.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-3-carboxylate](/img/structure/B10892165.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-phenylquinoline-4-carboxylate](/img/structure/B10892171.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10892172.png)
![3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one](/img/structure/B10892174.png)

![1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10892184.png)
![1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10892197.png)

![(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10892209.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10892215.png)
![6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10892223.png)
